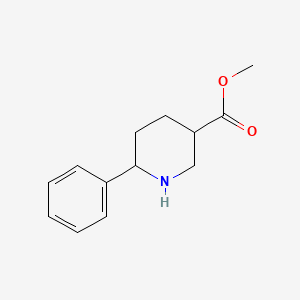

Methyl 6-phenylpiperidine-3-carboxylate

Description

Methyl 6-phenylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a phenyl group at the 6-position and a methyl ester at the 3-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties. For example, piperidine-based compounds are often explored for their pharmacological properties, including central nervous system activity or enzyme inhibition .

Properties

IUPAC Name |

methyl 6-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASKKLGNFGJCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base to form the corresponding piperidine derivative. This intermediate is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 6-phenylpiperidine-3-carboxylic acid.

Reduction: Formation of 6-phenylpiperidine-3-methanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 6-phenylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for various organic compounds

Mechanism of Action

The mechanism of action of Methyl 6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

Comparison with Similar Compounds

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : This compound () shares the methyl ester and phenyl substituents but includes additional functional groups: a thiophene ring at the 5-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and a ketone at the 6-position. The tetrahydropyridine ring is partially saturated, unlike the fully saturated piperidine in the target compound.

- Physicochemical Properties :

- Reactivity : The tosyl group enhances stability during synthesis, while the ketone enables further functionalization (e.g., reduction to alcohol).

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structural Differences: This pyridine derivative () replaces the piperidine ring with a pyridine ring (aromatic with one nitrogen). A methylaminomethyl group at the 6-position and a hydrochloride salt modify solubility and reactivity.

- Applications : Highlighted for pharmaceutical development due to high purity and structural adaptability. The pyridine ring’s aromaticity may confer rigidity, contrasting with the flexibility of piperidine .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structural Differences : A pyrimidine ring (two nitrogens) with chloro and methyl substituents. The carboxylic acid group differs from the ester in the target compound.

- Reactivity : The carboxylic acid allows salt formation or conjugation, while the chloro group facilitates nucleophilic substitution. Such differences underscore the role of ring heteroatoms in directing synthetic pathways .

Comparative Analysis Table

Key Research Findings

- Ring Saturation Effects : Piperidine’s saturation (vs. pyridine’s aromaticity) enhances conformational flexibility, critical for binding to biological targets .

- Substituent Influence : Electron-withdrawing groups (e.g., tosyl in ) stabilize intermediates during synthesis, while esters improve solubility in organic phases .

- Salt Formation : Hydrochloride salts (as in ) enhance water solubility, a key factor in drug formulation .

Biological Activity

Methyl 6-phenylpiperidine-3-carboxylate is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

This compound can be synthesized through various methods, including the use of piperidine derivatives and phenylacetic acid. The structural formula is characterized by a piperidine ring substituted with a phenyl group and a carboxylate ester, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an analgesic and anti-cancer agent. Below are key findings from diverse research sources:

Analgesic Activity

- Opioid Receptor Affinity : Research indicates that compounds similar to this compound exhibit high affinity for mu-opioid receptors. This suggests potential analgesic properties comparable to established opioids like fentanyl .

- Mechanistic Studies : The mechanism of action appears to involve modulation of pain pathways in the central nervous system, potentially through inhibition of neurotransmitter reuptake or receptor activation .

Anti-Cancer Properties

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects .

- Induction of Apoptosis : Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 62.4 ± 0.128 | Apoptosis induction |

| Compound B | HCT-116 | 38.5 ± 0.17 | Cell cycle arrest |

The study concluded that the compound's structure significantly influences its cytotoxic potency and mechanism of action .

Study 2: Analgesic Profile

In another investigation focusing on analgesic properties, methyl 6-phenylpiperidine derivatives were tested for their binding affinity to opioid receptors:

| Compound | μ-Receptor Affinity (nM) | ED50 (mg/kg) |

|---|---|---|

| Compound C | 3.45 ± 0.45 × 10^-9 | 0.047 |

| Compound D | 9.45 ± 4.05 × 10^-9 | 0.665 |

This data illustrates the potential of these compounds as effective analgesics with a favorable receptor profile compared to traditional opioids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.